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molecular formula C4H8N2O2 B089737 Succinamide CAS No. 110-14-5

Succinamide

Cat. No. B089737
M. Wt: 116.12 g/mol
InChI Key: SNCZNSNPXMPCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075335

Procedure details

49.5 g of succinamide was dissolved in 750 ml of 2-butanone under heating. 187.9 g of dibromoethane and 138 g of anhydrous potassium carbonate were added to the solution and the mixture was heated under reflux for 9.5 h.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
187.9 g
Type
reactant
Reaction Step Two
Quantity
138 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:8])(=[O:7])[CH2:2][CH2:3][C:4](N)=[O:5].[Br:9][CH:10](Br)[CH3:11].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:9][CH2:10][CH2:11][N:8]1[C:1](=[O:7])[CH2:2][CH2:3][C:4]1=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
C(CCC(=O)N)(=O)N
Name
Quantity
750 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
187.9 g
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9.5 h.
Duration
9.5 h

Outcomes

Product
Name
Type
Smiles
BrCCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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